Hexanoylglycine-d11

描述

Structure

3D Structure

属性

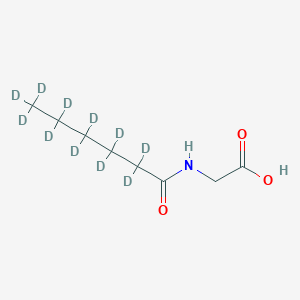

分子式 |

C8H15NO3 |

|---|---|

分子量 |

184.28 g/mol |

IUPAC 名称 |

2-(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoylamino)acetic acid |

InChI |

InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/i1D3,2D2,3D2,4D2,5D2 |

InChI 键 |

UPCKIPHSXMXJOX-GILSBCIXSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |

规范 SMILES |

CCCCCC(=O)NCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Deuterated Hexanoylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for synthesizing and purifying deuterated hexanoylglycine. This isotopically labeled compound is a valuable tool in metabolic research, particularly as an internal standard for the diagnosis and monitoring of inherited metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2] The introduction of deuterium atoms allows for precise quantification in biological matrices using mass spectrometry-based methods.[3][4][5]

Proposed Synthesis of Deuterated Hexanoylglycine

The synthesis of deuterated hexanoylglycine can be achieved through the coupling of a deuterated hexanoic acid derivative with a protected glycine species, followed by deprotection. A common and effective method involves the conversion of deuterated hexanoic acid to its corresponding acyl chloride, which then reacts with a glycine ester to form the amide bond. Subsequent hydrolysis of the ester yields the desired product.

A plausible and efficient synthetic route is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. To prevent self-polymerization of glycine and other side reactions, the carboxyl group of glycine is typically protected as an ester (e.g., ethyl ester) during the coupling reaction.[6][7]

The proposed two-step synthesis is as follows:

-

Activation of Deuterated Hexanoic Acid: Commercially available deuterated hexanoic acid (e.g., hexanoic-d11 acid) is converted to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8]

-

Amide Bond Formation and Deprotection: The resulting deuterated hexanoyl chloride is reacted with glycine ethyl ester hydrochloride in the presence of a base to neutralize the HCl and facilitate the nucleophilic attack of the amine group on the acyl chloride. The final step is the hydrolysis of the ethyl ester to yield deuterated hexanoylglycine.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of deuterated hexanoylglycine.

Detailed Experimental Protocols

Synthesis of Hexanoyl-d11 Chloride

Materials:

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser and drying tube

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve hexanoic-d11 acid (1.0 eq) in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude hexanoyl-d11 chloride is typically used in the next step without further purification.

Synthesis of Deuterated N-Hexanoylglycine

Materials:

-

Crude hexanoyl-d11 chloride

-

Glycine ethyl ester hydrochloride

-

Triethylamine (TEA) or another suitable base

-

Anhydrous dichloromethane (DCM)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) and water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Dissolve glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the mixture in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride and liberate the free amine.

-

In a separate flask, dissolve the crude hexanoyl-d11 chloride in a small amount of anhydrous DCM.

-

Add the hexanoyl-d11 chloride solution dropwise to the stirred glycine ethyl ester solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude deuterated N-hexanoylglycine ethyl ester.

-

Dissolve the crude ester in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude deuterated hexanoylglycine.

Purification Methods

The crude deuterated hexanoylglycine can be purified using one or a combination of the following methods:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.

-

Column Chromatography: Purification can be achieved using silica gel column chromatography with a suitable eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

-

High-Performance Liquid Chromatography (HPLC): For high-purity requirements, reversed-phase HPLC is a powerful technique for the final purification of the product.[12] A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid or trifluoroacetic acid is commonly used.[13][14]

Characterization and Data Presentation

The identity, purity, and isotopic enrichment of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Techniques

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the deuterated hexanoylglycine. High-resolution mass spectrometry can be used to confirm the elemental composition and determine the degree of deuteration by analyzing the isotopic distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show a significant reduction or absence of signals corresponding to the hexanoyl chain protons, confirming successful deuteration. The remaining signals for the glycine moiety can be used to confirm the structure.

-

²H NMR: Will show signals corresponding to the deuterium atoms on the hexanoyl chain, confirming their presence and location.[15][16]

-

¹³C NMR: Will show the carbon signals of the molecule. The signals for deuterated carbons will be split into multiplets due to C-D coupling.

-

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of deuterated hexanoylglycine.

Table 1: Synthesis Yields

| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1. Acyl Chloride Formation | Hexanoic-d11 acid | Hexanoyl-d11 chloride | - | - | >95% (crude) |

| 2. Coupling and Deprotection | Glycine ethyl ester HCl | Deuterated Hexanoylglycine (crude) | 1.28 | 0.95 | 74 |

| 3. Purification (e.g., Chromatography) | Crude Product | Purified Deuterated Hexanoylglycine | 0.95 | 0.76 | 80 |

| Overall Yield | ~59% | ||||

| Theoretical yields are based on a hypothetical 1g starting material of hexanoic-d11 acid. |

Table 2: Product Characterization

| Parameter | Method | Specification | Result |

| Appearance | Visual | White to off-white solid | Conforms |

| Purity | HPLC | ≥ 98% | 99.2% |

| Molecular Weight | ESI-MS | [M-H]⁻ at m/z 185.1 (for d11) | Observed at m/z 185.1 |

| Isotopic Purity | MS | ≥ 98 atom % D | 98.5 atom % D |

| Structure | ¹H NMR | Conforms to the structure of N-hexanoylglycine with attenuation of hexanoyl proton signals | Conforms |

| ²H NMR | Signals corresponding to the hexanoyl chain deuterons | Conforms |

Application in Metabolic Research

Deuterated hexanoylglycine is primarily used as an internal standard in isotope dilution mass spectrometry assays for the quantification of endogenous hexanoylglycine. This is particularly important for the diagnosis of MCAD deficiency, where elevated levels of hexanoylglycine are a key biomarker.[1][17] The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in instrument response, leading to highly accurate and precise measurements.[18][19]

Below is a simplified diagram of the glycine conjugation pathway, where hexanoyl-CoA is detoxified by conjugation with glycine.

References

- 1. researchgate.net [researchgate.net]

- 2. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]

- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. protect [ch.ic.ac.uk]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. biorbyt.com [biorbyt.com]

- 11. Hexanoic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-277-1 [isotope.com]

- 12. researchgate.net [researchgate.net]

- 13. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 14. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Frontiers | The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

Physical and chemical properties of Hexanoylglycine-d11

This technical guide provides a comprehensive overview of the physical and chemical properties of Hexanoylglycine-d11, a deuterated form of Hexanoylglycine. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. The guide details the compound's properties, provides experimental protocols for its use, and illustrates relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is the isotopically labeled analog of Hexanoylglycine, where 11 hydrogen atoms on the hexanoyl moiety have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Hexanoylglycine.

Quantitative Data Summary

The physical and chemical properties of this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.

| Property | This compound | Hexanoylglycine |

| Molecular Formula | C₈D₁₁H₄NO₃[1][2] | C₈H₁₅NO₃ |

| Molecular Weight | 184.28 g/mol [1][2][3] | 173.21 g/mol |

| Physical State | White Solid[4] | Crystalline solid |

| Isotopic Enrichment | ≥99 atom % D[3] | Not Applicable |

| Melting Point | Not Available | Not Available[5] |

| Boiling Point | Not Available | Not Available[5] |

| Solubility (in PBS, pH 7.2) | Not Available | approx. 5 mg/mL[6] |

| Solubility (in Ethanol) | Not Available | approx. 50 mg/mL[6] |

| Solubility (in DMSO) | Not Available | approx. 30 mg/mL[6] |

| Solubility (in DMF) | Not Available | approx. 50 mg/mL[6] |

| Storage Temperature | Room Temperature[3] or -20°C | -20°C |

| Stability | Stable under recommended storage conditions. Re-analysis recommended after three years.[3] | ≥ 4 years at -20°C |

Biological Significance and Metabolic Pathway

Hexanoylglycine is an N-acylglycine that serves as a crucial biomarker for diagnosing certain inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[6] In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to an accumulation of hexanoyl-CoA. This excess hexanoyl-CoA is then conjugated with glycine in the mitochondria, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT), to form Hexanoylglycine, which is subsequently excreted in the urine.[6][7][8][9][10][11]

Metabolic Pathway of Hexanoylglycine Formation

Caption: Metabolic pathway illustrating the formation of Hexanoylglycine.

Experimental Protocols

This compound is primarily used as an internal standard in stable isotope dilution assays for the accurate quantification of endogenous Hexanoylglycine in biological samples, such as urine.

Synthesis of this compound

Reaction Scheme:

Deuterated Hexanoic Acid-d11 + Thionyl Chloride → Deuterated Hexanoyl Chloride-d11

Deuterated Hexanoyl Chloride-d11 + Glycine → this compound + HCl

General Laboratory Procedure:

-

Activation of Deuterated Hexanoic Acid: Deuterated hexanoic acid (Hexanoic acid-d11) is reacted with an excess of thionyl chloride, typically with gentle heating, to form deuterated hexanoyl chloride (Hexanoyl chloride-d11). The excess thionyl chloride is removed by distillation.

-

Acylation of Glycine: Glycine is dissolved in a suitable basic aqueous or organic solvent. The deuterated hexanoyl chloride-d11 is then added dropwise to the glycine solution under controlled temperature conditions (e.g., in an ice bath) to manage the exothermic reaction. The base neutralizes the hydrochloric acid formed during the reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is acidified, and the product, this compound, is extracted with an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Quantification of Hexanoylglycine using Stable Isotope Dilution Analysis

The use of this compound as an internal standard allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for this analysis.[13][14][15][16]

Experimental Workflow for Quantification

Caption: General workflow for the quantification of Hexanoylglycine.

Detailed Methodologies:

1. Sample Preparation:

-

A known volume of the biological sample (e.g., urine) is taken.

-

A precise amount of the internal standard, this compound, is added ("spiked") into the sample.

-

The acylglycines are then extracted from the sample matrix, often using solid-phase extraction (SPE).

-

For GC-MS analysis, the extracted acylglycines are derivatized to increase their volatility. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For LC-MS/MS, derivatization is often not necessary.[14][17][18][19]

2. Instrumental Analysis:

-

GC-MS: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the column stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. Selected ion monitoring (SIM) is often used to monitor specific ions for Hexanoylglycine and this compound for sensitive and selective detection.[14][18][19]

-

LC-MS/MS: The extracted sample is injected into the liquid chromatograph, where compounds are separated based on their polarity. The eluent from the LC is introduced into the tandem mass spectrometer. Multiple reaction monitoring (MRM) is typically employed for quantification. This involves selecting the precursor ion of the analyte and its internal standard in the first mass analyzer, fragmenting them in a collision cell, and then selecting a specific product ion for each in the second mass analyzer. This technique provides very high selectivity and sensitivity.[13][15][16][17]

3. Data Analysis and Quantification:

-

The ratio of the peak area of the endogenous Hexanoylglycine to the peak area of the this compound internal standard is calculated.

-

This ratio is then used to determine the concentration of Hexanoylglycine in the original sample by comparing it to a calibration curve prepared with known concentrations of non-deuterated Hexanoylglycine and a constant concentration of the internal standard.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Hexanoylglycine in biological matrices. Its use in stable isotope dilution mass spectrometry assays is critical for the diagnosis and monitoring of inherited metabolic disorders like MCAD deficiency. This guide provides essential information for the effective application of this compound in a research and clinical setting.

References

- 1. N-Hexanoyl-d11-glycine | CAS | LGC Standards [lgcstandards.com]

- 2. Hexanoyl-d11 Glycine | CAS | LGC Standards [lgcstandards.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Human Metabolome Database: Showing metabocard for Hexanoylglycine (HMDB0000701) [hmdb.ca]

- 6. caymanchem.com [caymanchem.com]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA [mdpi.com]

- 9. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 12. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative LC/MS-MS Analysis of Urinary Acylglycines: Application to theDiagnosis of Inborn Errors of Metabolism [iris.unina.it]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. metbio.net [metbio.net]

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Hexanoylglycine-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity and enrichment of Hexanoylglycine-d11. This deuterated analog of Hexanoylglycine is a critical tool in metabolic research and clinical diagnostics, particularly as an internal standard for the quantification of its non-labeled counterpart in biological matrices.

Introduction to this compound

Hexanoylglycine is an N-acylglycine that serves as a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by mass spectrometry-based methods. The deuterium-labeled variant offers a distinct mass shift from the endogenous analyte, enabling precise and accurate measurement through isotope dilution mass spectrometry. The quality of this internal standard, specifically its isotopic purity and enrichment, is paramount to the reliability of analytical data.

Synthesis and Purification of this compound

The synthesis of this compound involves the coupling of a deuterated hexanoyl moiety with glycine. A common synthetic route is the acylation of glycine with a deuterated hexanoyl chloride.

Synthesis of Hexanoyl-d11-chloride

A plausible route to deuterated hexanoyl chloride begins with a commercially available deuterated precursor, such as hexanoic-d11 acid. The carboxylic acid is then converted to the more reactive acyl chloride.

Experimental Protocol: Synthesis of Hexanoyl-d11-chloride

-

To a solution of hexanoic-d11 acid (1.0 eq) in an inert solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude hexanoyl-d11-chloride, which can be used in the next step without further purification.

Synthesis of this compound

The deuterated acyl chloride is then reacted with glycine to form the final product.

Experimental Protocol: Synthesis of this compound

-

Glycine (1.5 eq) is dissolved in a basic aqueous solution (e.g., 1 M NaOH).

-

The solution is cooled to 0 °C, and hexanoyl-d11-chloride (1.0 eq), dissolved in a suitable organic solvent (e.g., tetrahydrofuran), is added dropwise while vigorously stirring.

-

The pH of the reaction is maintained between 9 and 10 by the addition of 1 M NaOH.

-

After the addition is complete, the reaction is stirred for an additional 2-3 hours at room temperature.

-

The reaction mixture is then acidified to a pH of approximately 2 with concentrated HCl.

-

The product is extracted with an organic solvent, such as ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

Purification

The crude product is typically purified by recrystallization or column chromatography.

Experimental Protocol: Purification of this compound

-

Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate/hexane mixture) and allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

-

Column Chromatography: Alternatively, the crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the product from any unreacted starting materials or byproducts.

Determination of Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are critical quality attributes. These are typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

Mass Spectrometry Analysis

Mass spectrometry is a primary technique for assessing isotopic enrichment by analyzing the distribution of isotopologues.[4][5]

Experimental Protocol: Isotopic Enrichment Analysis by HRMS

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used to acquire the mass spectrum.

-

Data Acquisition: The mass spectrum is acquired in full scan mode, focusing on the m/z range of the molecular ion ([M+H]+ or [M-H]-).

-

Data Analysis:

-

The relative intensities of the ion corresponding to this compound and its lower isotopologues (d10, d9, etc.) are measured.

-

The isotopic enrichment is calculated based on the relative abundance of the fully deuterated species compared to the sum of all isotopologues.

-

Corrections for the natural isotopic abundance of other elements (C, N, O) should be applied for accurate determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information about the location and extent of deuteration.[6]

Experimental Protocol: Isotopic Purity Analysis by NMR

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR: The ¹H NMR spectrum is acquired to detect any residual proton signals in the positions intended for deuteration. The absence or significant reduction of these signals indicates high isotopic enrichment.

-

²H NMR: The ²H NMR spectrum is acquired to directly observe the deuterium signals. The chemical shifts in the ²H NMR spectrum correspond to the positions of deuteration.

-

Data Analysis: The relative integrals of the residual proton signals in the ¹H NMR spectrum compared to a non-deuterated internal standard can be used to quantify the isotopic purity.

Quantitative Data Summary

The following tables summarize typical quantitative data for commercially available this compound. Specific values may vary between batches and suppliers, and it is crucial to refer to the certificate of analysis for the specific lot being used.

| Parameter | Typical Specification |

| Chemical Purity | >98% |

| Isotopic Enrichment (d11) | >98 atom % D |

Table 1: General Specifications for this compound.

| Isotopologue | Relative Abundance (%) |

| d11 | >98.0 |

| d10 | <2.0 |

| d9 | <0.5 |

| d0 (unlabeled) | <0.1 |

Table 2: Typical Isotopic Distribution of this compound.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Analytical Workflow for Isotopic Purity and Enrichment Determination.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Hexanoylglycine-d11: Commercial Availability, and Application in Metabolic Disorder Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hexanoylglycine-d11, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of hexanoylglycine. This document details its commercial suppliers, and availability, and presents a synthesized experimental protocol for its application in the diagnosis of inborn errors of metabolism, specifically Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.

Commercial Suppliers and Availability

This compound is a specialized chemical available from a select number of commercial suppliers. Its availability is critical for researchers requiring a reliable internal standard for mass spectrometry-based assays. Below is a summary of known suppliers and product specifications. Availability and stock status are subject to change, and direct inquiry with the suppliers is recommended.

| Supplier | Product Name | Catalog Number (Example) | Purity/Isotopic Enrichment | Available Sizes | Stock Status |

| CDN Isotopes | N-Hexanoyl-d11-glycine | D-7635 | 99 atom % D | 10 mg, 50 mg | In Stock |

| Fisher Scientific | N-Hexanoyl-d11-glycine, CDN | AC468390010 | 99 atom % D, min 98% Chemical Purity | 0.01 g | Check with supplier |

| LGC Standards | Hexanoyl-d11 Glycine | TRC-H281203-25MG | Not specified | 2.5 mg, 25 mg | In stock |

| CymitQuimica | Hexanoyl glycine-d11 | IN-DA01864I | 98% | Various | Discontinued |

| MedchemExpress | This compound | HY-139433S | Not specified | Not specified | Inquire |

The Role of this compound in MCAD Deficiency Diagnosis

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation.[1][2] The deficiency of the MCAD enzyme leads to an inability to break down medium-chain fatty acids for energy, particularly during periods of fasting.[2] This results in the accumulation of specific metabolites, including hexanoylglycine, which is excreted in the urine.[1][3] The quantitative analysis of urinary hexanoylglycine is a key diagnostic marker for MCAD deficiency.[4]

To ensure the accuracy and precision of this quantification, a stable isotope-labeled internal standard, such as this compound, is employed in a technique called stable isotope dilution analysis coupled with mass spectrometry.[5][6] This method allows for the correction of any analyte loss during sample preparation and analysis, providing highly reliable results.

Metabolic Pathway in MCAD Deficiency

The following diagram illustrates the simplified metabolic pathway of fatty acid oxidation and the biochemical consequence of MCAD deficiency.

References

- 1. Medium-chain acyl-CoA dehydrogenase deficiency - Genomics Education Programme [genomicseducation.hee.nhs.uk]

- 2. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexanoylglycine-d11 certificate of analysis and specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexanoylglycine-d11, including its certificate of analysis, specifications, and its application in analytical methodologies. This document is intended for use by researchers, scientists, and professionals in drug development who are engaged in metabolic research and the diagnosis of inherited metabolic disorders.

Certificate of Analysis and Specifications

This compound is the deuterated form of Hexanoylglycine and is primarily utilized as an internal standard in stable isotope dilution analysis for the quantification of Hexanoylglycine. Due to its use as an internal standard, its specifications are critical for accurate analytical measurements. Below is a summary of available specifications for both the deuterated and non-deuterated forms.

This compound

| Parameter | Specification |

| Molecular Formula | C₈H₄D₁₁NO₃ |

| Molecular Weight | 184.28 |

| Purity | ≥98% |

| Form | Solid |

| Storage | -20°C |

Hexanoylglycine

| Parameter | Specification | Reference |

| CAS Registry No. | 24003-67-6 | [1] |

| Formal Name | N-1-oxohexyl-glycine | [1] |

| Synonym | NSC 224460 | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Formula Weight | 173.2 | [1] |

| Purity | ≥95% | [2] |

| Supplied as | A crystalline solid | |

| Storage | -20°C | |

| Stability | ≥ 4 years | |

| Solubility | DMF: ~50 mg/ml, DMSO: ~30 mg/ml, Ethanol: ~50 mg/ml, PBS (pH 7.2): ~5 mg/ml | [1] |

Experimental Protocols

Hexanoylglycine is a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid oxidation.[1][3] Its accurate quantification in biological matrices like urine is crucial for diagnosis. The gold-standard method for this analysis is stable isotope dilution gas chromatography-mass spectrometry (GC-MS), which utilizes this compound as an internal standard.[4]

Stable Isotope Dilution Analysis of Hexanoylglycine in Urine by GC-MS

This protocol outlines the key steps for the quantitative analysis of Hexanoylglycine in urine.

1. Sample Preparation:

-

A known amount of the internal standard, this compound, is added to a urine sample.

-

The sample is then acidified.

-

The acylglycines are extracted from the urine using an organic solvent (e.g., ethyl acetate).

-

The organic extract is evaporated to dryness.

2. Derivatization:

-

To increase volatility for GC analysis, the dried extract is derivatized. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxyl and N-H groups to their trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography (GC): The derivatized compounds are separated on a capillary column (e.g., a nonpolar or medium-polarity column). The temperature program is optimized to ensure good separation of Hexanoylglycine from other components in the sample.

-

Mass Spectrometry (MS): The mass spectrometer is operated in the selected ion monitoring (SIM) mode. Specific ions for both the derivatized Hexanoylglycine and the derivatized this compound internal standard are monitored.

-

For TMS-derivatized Hexanoylglycine, characteristic ions are selected for quantification and confirmation.

-

For TMS-derivatized this compound, the corresponding mass-shifted ions are monitored.

-

4. Quantification:

-

A calibration curve is generated by analyzing standards containing known concentrations of Hexanoylglycine and a fixed concentration of this compound.

-

The ratio of the peak area of the analyte (Hexanoylglycine) to the peak area of the internal standard (this compound) is calculated for both the standards and the unknown samples.

-

The concentration of Hexanoylglycine in the urine sample is determined by comparing its peak area ratio to the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Hexanoylglycine Formation in MCAD Deficiency

In individuals with MCAD deficiency, the mitochondrial beta-oxidation of medium-chain fatty acids is impaired.[5] This leads to an accumulation of medium-chain acyl-CoAs, particularly hexanoyl-CoA. The body attempts to detoxify this buildup by conjugating hexanoyl-CoA with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase. This results in the formation of Hexanoylglycine, which is then excreted in the urine at elevated levels.

Caption: Metabolic pathway of Hexanoylglycine formation in MCAD deficiency.

Experimental Workflow for Hexanoylglycine Analysis

The following diagram illustrates the general workflow for the quantification of Hexanoylglycine in a biological sample using stable isotope dilution GC-MS.

Caption: Workflow for Hexanoylglycine analysis by GC-MS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

Core Application: Diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

An In-Depth Technical Guide on the Role of Hexanoylglycine-d11 in Metabolic Pathway Studies

Introduction

In the landscape of metabolic research and clinical diagnostics, the accurate quantification of endogenous small molecules is paramount. N-hexanoylglycine is an acylglycine that serves as a crucial biomarker for certain inborn errors of metabolism.[1] Acylglycines are typically minor metabolites of fatty acids; however, their excretion can be significantly increased in several metabolic disorders, making their precise measurement a valuable diagnostic tool.[1]

The gold standard for such quantification is mass spectrometry, often coupled with liquid chromatography (LC-MS). To achieve the highest degree of accuracy and precision, stable isotope dilution analysis is employed. This technique utilizes a stable isotope-labeled version of the analyte as an internal standard. This compound, a deuterated analog of N-hexanoylglycine, is specifically designed for this purpose. Its chemical properties are nearly identical to the endogenous compound, but its increased mass allows it to be distinguished by the mass spectrometer. This guide provides a comprehensive overview of the role of this compound in metabolic studies, with a focus on its application in diagnosing Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.

MCAD deficiency is a rare, autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy.[2] This impairment of the mitochondrial fatty acid β-oxidation process leads to severe metabolic consequences, particularly during periods of fasting or illness.[2]

In a healthy individual, fatty acids are broken down in a stepwise process within the mitochondria. The medium-chain acyl-CoA dehydrogenase (MCAD) enzyme is responsible for a key step in the oxidation of fatty acids with chain lengths between 6 and 12 carbons. In individuals with MCAD deficiency, this enzymatic step is blocked. Consequently, medium-chain acyl-CoAs, such as hexanoyl-CoA, accumulate. The body attempts to detoxify and excrete these accumulating metabolites by conjugating them with glycine, a process catalyzed by glycine N-acyltransferase.[1] This reaction forms N-hexanoylglycine, which is then excreted in the urine at significantly elevated levels.[2][3] Therefore, urinary N-hexanoylglycine is a highly specific and sensitive biomarker for diagnosing MCAD deficiency.[3][4]

Caption: Metabolic fate of hexanoyl-CoA in healthy vs. MCAD deficient states.

Quantitative Data in MCAD Deficiency Diagnosis

The quantification of N-hexanoylglycine in urine is a critical diagnostic marker for MCAD deficiency. The use of this compound as an internal standard allows for the precise determination of these levels, clearly distinguishing affected individuals from healthy controls.[3]

| Condition | Urinary N-Hexanoylglycine Level (µg/mg of creatinine) |

| Normal | 1 - 2 |

| MCAD Deficiency (Asymptomatic) | 3 - 170 |

| MCAD Deficiency (Acute Stage) | 20 - 600 |

| Table 1: Representative urinary concentrations of N-hexanoylglycine. Data sourced from literature reports.[5] |

The Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is an analytical methodology that provides highly accurate quantification by correcting for analyte loss during sample processing and for signal fluctuations in the mass spectrometer.

The core principle involves adding a known amount of a stable isotope-labeled standard (this compound) to an unknown quantity of the native analyte (N-hexanoylglycine) in the biological sample. The labeled standard and the native analyte are chemically identical and thus behave identically during extraction, derivatization, and chromatography. However, they are distinguishable by their mass in the mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, the initial concentration of the native analyte in the sample can be calculated with high precision.

Caption: The logical workflow of Stable Isotope Dilution Analysis (SIDA).

Experimental Protocol: Quantification of Urinary N-Hexanoylglycine using LC-MS/MS

This section outlines a generalized protocol for the quantification of N-hexanoylglycine in urine using this compound as an internal standard. This method is based on techniques described in metabolic research literature.[6][7][8]

1. Reagents and Materials

-

N-Hexanoylglycine analytical standard

-

This compound internal standard

-

Methanol, Acetonitrile (HPLC grade)

-

Formic Acid

-

Ultrapure water

-

Urine samples (patient and control)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

Autosampler vials

2. Sample Preparation

-

Thaw and Centrifuge: Thaw frozen urine samples and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet particulates.

-

Spiking: Transfer a specific volume (e.g., 100 µL) of the urine supernatant to a clean tube. Add a precise volume of the this compound internal standard solution at a known concentration.

-

Extraction (optional): For cleaner samples, perform a solid-phase extraction (SPE) to remove interfering matrix components.

-

Dilution: Dilute the spiked sample with an appropriate solvent (e.g., mobile phase A) to a final volume suitable for injection.

-

Transfer: Transfer the final prepared sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Employ a gradient elution to separate N-hexanoylglycine from other urine components.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both N-hexanoylglycine and this compound. This highly selective technique ensures that only the compounds of interest are detected.

-

Example Transition for N-Hexanoylglycine: m/z 174.1 -> m/z 76.1

-

Example Transition for this compound: m/z 185.2 -> m/z 87.1 (Note: exact mass shift depends on the d11 labeling pattern).

-

-

4. Calibration and Quantification

-

Prepare a calibration curve using known concentrations of the N-hexanoylglycine standard, each spiked with the same amount of this compound internal standard.

-

Plot the peak area ratio (N-hexanoylglycine / this compound) against the concentration of the standard.

-

Calculate the concentration of N-hexanoylglycine in the patient samples by interpolating their peak area ratios from the calibration curve.

-

Normalize the final concentration to the urinary creatinine level to account for variations in urine dilution.

Caption: A typical experimental workflow for quantifying urinary N-hexanoylglycine.

Conclusion

This compound is an indispensable tool in the study of metabolic pathways, particularly in the clinical diagnosis of MCAD deficiency. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of its endogenous counterpart, N-hexanoylglycine, via mass spectrometry. This capability allows for the clear differentiation of pathological states from normal metabolism, providing definitive diagnostic information. The principles and protocols detailed in this guide underscore the critical function of this compound in translating our understanding of metabolic pathways into powerful clinical applications that directly impact patient care and disease management.

References

- 1. Human Metabolome Database: Showing metabocard for Hexanoylglycine (HMDB0000701) [hmdb.ca]

- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of urinary hexanoylglycine in the diagnosis of MCAD deficiency from newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An LC/ESI-MS/MS Method for Quantification of Hexanoylglycine in Three Different Urine Samples Within a Single Run Using Triplex 1-[(4- Diethylaminophenyl)carbonyl]piperazine Isotopologues | CiNii Research [cir.nii.ac.jp]

- 7. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Understanding the mechanism of Hexanoylglycine-d11 as an internal standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Hexanoylglycine-d11 as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays. The use of SIL-IS is a cornerstone of modern bioanalysis, ensuring accuracy and precision by correcting for variability inherent in complex biological matrices and analytical procedures.

The Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (IDMS) is a powerful technique for the accurate quantification of analytes in complex samples. The core principle involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of analysis.[1][2] This "spiked" sample is then processed and analyzed by mass spectrometry.

Because the SIL-IS is chemically identical to the endogenous analyte, it experiences the same variations during sample preparation, chromatography, and ionization.[3] By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, it is possible to accurately determine the concentration of the analyte, as the internal standard effectively normalizes for any losses or matrix effects.[3][4]

Hexanoylglycine and its Clinical Significance

Hexanoylglycine is an N-acylglycine, a type of metabolite formed from the conjugation of glycine with a fatty acid. In clinical chemistry, the quantitative analysis of specific acylglycines, such as hexanoylglycine, is crucial for the diagnosis and monitoring of certain inborn errors of metabolism.[5]

Elevated levels of urinary hexanoylglycine are a key diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid oxidation.[6][7] In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to the accumulation of hexanoyl-CoA, which is then conjugated with glycine to form hexanoylglycine and excreted in the urine.[8]

This compound: The Ideal Internal Standard

This compound is a synthetic version of hexanoylglycine where eleven hydrogen atoms have been replaced with their stable isotope, deuterium. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of hexanoylglycine for several reasons:

-

Chemical and Physical Similarity: this compound has nearly identical chemical and physical properties to the endogenous hexanoylglycine. This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation.

-

Mass Differentiation: The mass difference of 11 Daltons allows for the clear differentiation of the internal standard from the endogenous analyte by the mass spectrometer, without significant isotopic overlap.

-

Co-elution: Ideally, the SIL-IS should co-elute with the analyte to experience the same matrix effects during ionization. While significant deuterium labeling can sometimes lead to a slight chromatographic shift (the "isotope effect"), this is often minimal and can be accounted for during method validation.

-

Correction for Analytical Variability: By adding a known amount of this compound to each sample, it is possible to correct for variations in extraction recovery, instrument response, and ion suppression or enhancement caused by the sample matrix.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data for urinary hexanoylglycine levels in healthy individuals and patients with MCAD deficiency. These values are typically normalized to creatinine to account for variations in urine dilution.

| Population | Hexanoylglycine Concentration (µmol/mmol creatinine) | Reference |

| Healthy Infants (0-1 year) | 0 - 3.0679 | [9] |

| Healthy Children (1-13 years) | Normal levels are generally low, with specific ranges established by individual laboratories. | |

| MCAD Deficient Children (1-13 years) | 59.399 (in a 12-hour fasting sample) | [10][11] |

| MCAD Deficient Patients (Acute Phase) | 20 - 600 µg/mg creatinine | [12] |

| MCAD Deficient Patients (Asymptomatic) | 3 - 170 µg/mg creatinine | [12] |

Note: The conversion between µg/mg creatinine and µmol/mmol creatinine depends on the molecular weight of hexanoylglycine (173.21 g/mol ) and creatinine (113.12 g/mol ).

Experimental Protocols

While a specific, detailed protocol for this compound was not found in the immediate search results, the following represents a generalized experimental workflow for the analysis of urinary acylglycines using UPLC-MS/MS with a deuterated internal standard, based on common laboratory practices.

Materials and Reagents

-

Hexanoylglycine analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples (patient and quality control)

Sample Preparation

-

Thaw and Vortex: Thaw frozen urine samples to room temperature and vortex thoroughly.

-

Internal Standard Spiking: To a defined volume of urine (e.g., 100 µL), add a precise amount of the this compound internal standard working solution. A recommended concentration for glycine conjugate stable isotopes is around 2 µmol/mmol creatinine.[13]

-

Protein Precipitation/Extraction: Add a sufficient volume of cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins and extract the acylglycines. Vortex vigorously.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (UPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, depending on the optimal signal for the analytes.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both hexanoylglycine and this compound.

Hypothetical MRM Transitions:

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Hexanoylglycine | 174.1 | [Fragment ion] | [Optimized value] |

| This compound | 185.2 | [Fragment ion + 11] | [Optimized value] |

Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energy, must be determined experimentally during method development.

Visualizations

Caption: Workflow of stable isotope dilution analysis.

Caption: How internal standards correct for variability.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of hexanoylglycine in biological samples. Its use within a stable isotope dilution mass spectrometry workflow allows researchers and clinicians to overcome the challenges of analytical variability and matrix effects, leading to reliable diagnostic and research outcomes, particularly in the context of inborn errors of metabolism like MCAD deficiency. The principles and methodologies outlined in this guide provide a foundational understanding for the implementation of this robust analytical technique.

References

- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. musechem.com [musechem.com]

- 4. Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. quantitative-analysis-of-urine-acylglycines-by-ultra-performance-liquid-chromatography-tandem-mass-spectrometry-uplc-ms-ms-reference-intervals-and-disease-specific-patterns-in-individuals-with-organic-acidemias-and-fatty-acid-oxidation-disorders - Ask this paper | Bohrium [bohrium.com]

- 10. hmdb.ca [hmdb.ca]

- 11. [PDF] Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

Safety data sheet and handling precautions for Hexanoylglycine-d11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoylglycine-d11 is a deuterated stable isotope-labeled analog of Hexanoylglycine. Hexanoylglycine is an N-acylglycine that plays a role as a metabolite.[1][2] It is found in urine and is associated with certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3][4] Its deuterated form, this compound, is a valuable tool in metabolic research, particularly in mass spectrometry-based applications for diagnostic screening and pharmacokinetic studies. This guide provides a comprehensive overview of the safety data and handling precautions for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

Based on the available data for Hexanoylglycine, the primary hazards are skin and eye irritation.[1] While specific toxicity data for the deuterated form is unavailable, it is prudent to assume it presents similar hazards.

GHS Hazard Classification (for Hexanoylglycine):

GHS Pictograms:

Signal Word: Warning[1]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[5]

-

P337+P317: If eye irritation persists: Get medical advice/attention.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and its non-deuterated analog.

| Property | This compound | Hexanoylglycine |

| Molecular Formula | C₈D₁₁H₄NO₃[6] | C₈H₁₅NO₃[1] |

| Molecular Weight | 184.28 g/mol [6][7] | 173.21 g/mol [1] |

| Appearance | Solid (assumed) | Crystalline solid[8] |

| Purity | ≥98% (typical)[9] | ≥95% (typical)[8] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[8] | Soluble in ethanol (~50 mg/ml), DMSO (~30 mg/ml), and DMF (~50 mg/ml). Soluble in PBS (pH 7.2) at approximately 5 mg/ml.[8] |

| Storage | -20°C[8] | -20°C[8] |

Handling and Storage

Given that this compound is typically supplied as a solid or powder, appropriate precautions must be taken to avoid dust inhalation and skin/eye contact.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

Engineering Controls:

-

Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood or a ventilated balance enclosure should be used.

General Handling Precautions:

-

Avoid breathing dust.

-

Avoid contact with eyes, skin, and clothing.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

For research use only. Not for human or veterinary use.[8]

Storage:

-

Store at -20°C in a dry, well-ventilated place.[8]

-

Keep container tightly closed.

Experimental Protocols and Workflows

General Workflow for Handling this compound Powder

The following diagram illustrates a safe workflow for handling powdered this compound in a laboratory setting.

Caption: General laboratory workflow for safely handling powdered chemicals.

Preparation of a Stock Solution

-

Preparation: Put on all required personal protective equipment. Prepare the work area, preferably within a chemical fume hood, by laying down absorbent bench paper.

-

Weighing: Tare a clean, dry vial on an analytical balance. Carefully transfer the desired amount of this compound powder to the vial using a clean spatula. Record the exact weight.

-

Dissolution: Add the appropriate volume of solvent (e.g., ethanol, DMSO, DMF) to the vial to achieve the desired stock concentration. Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

-

Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C.

Biological Context and Signaling Pathway

Hexanoylglycine is a metabolite in the fatty acid β-oxidation pathway. Its accumulation is a key diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[3][4] In individuals with MCAD deficiency, the enzyme responsible for the dehydrogenation of medium-chain fatty acids is defective. This leads to the accumulation of medium-chain acyl-CoAs, which are then alternatively metabolized, in part through conjugation with glycine to form acylglycines like Hexanoylglycine, which are then excreted in the urine.

The following diagram illustrates the simplified metabolic pathway leading to the formation of Hexanoylglycine.

Caption: Simplified metabolic pathway showing the formation of Hexanoylglycine in MCAD deficiency.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide provides a starting point for the safe handling and use of this compound. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

- 1. safetydecals.com [safetydecals.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCOHS: WHMIS - Pictograms [ccohs.ca]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 8. shutterstock.com [shutterstock.com]

- 9. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Quantification of Hexanoylglycine in Human Urine by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hexanoylglycine in human urine. Hexanoylglycine is a critical biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1][2] This method utilizes a stable isotope-labeled internal standard, Hexanoylglycine-d11, to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure involving solid-phase extraction, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ion mode. This method is suitable for clinical research and drug development applications requiring reliable measurement of hexanoylglycine levels.

Introduction

Hexanoylglycine is an N-acylglycine that accumulates in individuals with MCAD deficiency, a common inborn error of fatty acid metabolism.[1][2] The quantitative analysis of urinary hexanoylglycine is a key diagnostic tool for this condition. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and other sources of variability, thereby ensuring the accuracy and reliability of the results. This application note provides a comprehensive protocol for the quantification of hexanoylglycine in human urine, from sample preparation to data analysis, and includes a summary of the method's performance characteristics.

Experimental

Materials and Reagents

-

Hexanoylglycine (analytical standard)

-

This compound (internal standard)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

-

Human urine (drug-free)

Instrumentation

-

Liquid chromatograph (e.g., Agilent 1290 Infinity II UPLC system)

-

Tandem mass spectrometer (e.g., Q-Trap 6500+ mass spectrometer)

-

Analytical column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

Sample Preparation

A solid-phase extraction (SPE) method is employed for the cleanup and concentration of hexanoylglycine from urine samples.

-

Sample Pre-treatment: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity. Centrifuge at 4000 rpm for 10 minutes to remove any particulate matter.

-

Internal Standard Spiking: To 500 µL of supernatant, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography

-

Column: Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

Mass Spectrometry

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of hexanoylglycine and its internal standard.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 650 L/h

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Hexanoylglycine 174.1 76.1 100 15 | this compound | 185.2 | 87.1 | 100 | 15 |

Results and Discussion

Method Validation

The LC-MS/MS method was validated for linearity, limit of quantification, accuracy, precision, recovery, and matrix effect.

The method demonstrated excellent linearity over a concentration range of 5 to 5000 ng/mL for hexanoylglycine in human urine. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a signal-to-noise ratio greater than 10.

Table 1: Linearity and Lower Limit of Quantification

| Parameter | Value |

| Calibration Range | 5 - 5000 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in Table 2. The accuracy was within 85-115% and the precision (%CV) was less than 15% for all QC levels, which is within the acceptable limits for bioanalytical method validation.

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| Low | 15 | 98.7 | 6.5 | 102.3 | 8.1 |

| Medium | 250 | 101.2 | 4.2 | 99.8 | 5.9 |

| High | 4000 | 97.5 | 3.8 | 98.1 | 4.7 |

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The extraction recovery was consistent and reproducible across the concentration range. The matrix effect was found to be minimal, demonstrating the effectiveness of the SPE cleanup procedure.

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 15 | 92.1 | 95.8 |

| Medium | 250 | 94.5 | 98.2 |

| High | 4000 | 93.8 | 97.1 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biochemical context of hexanoylglycine and the analytical workflow.

Caption: Biosynthesis of Hexanoylglycine in MCAD Deficiency.

Caption: LC-MS/MS Workflow for Hexanoylglycine Quantification.

Conclusion

This application note describes a validated LC-MS/MS method for the quantification of hexanoylglycine in human urine using this compound as an internal standard. The method is sensitive, specific, and reliable, with a straightforward sample preparation protocol. This method is well-suited for clinical research and diagnostic applications for MCAD deficiency. The presented workflow and performance data demonstrate the robustness of this analytical approach for routine use in a bioanalytical laboratory.

References

Application Note and Protocol: Quantitative Analysis of Acylglycines using Gas Chromatography-Mass Spectrometry (GC-MS) with Hexanoylglycine-d11 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylglycines are important metabolites that can be elevated in various inborn errors of metabolism, particularly fatty acid oxidation disorders. Their quantitative analysis in biological fluids like urine is a crucial diagnostic tool. This application note provides a detailed protocol for the analysis of acylglycines by Gas Chromatography-Mass Spectrometry (GC-MS) using a stable isotope-labeled internal standard, Hexanoylglycine-d11, for accurate quantification. The method involves sample extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.

Experimental Protocols

Materials and Reagents

-

Solvents: Ethyl acetate, Methanol, Acetonitrile (HPLC grade or higher)

-

Acids: Hydrochloric acid (HCl)

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal Standard: this compound (1 mg/mL in methanol)

-

Standards: Acylglycine standards (e.g., Hexanoylglycine) for calibration curve

-

Other: Anhydrous sodium sulfate, Nitrogen gas (high purity)

Sample Preparation (Urine)

-

Sample Collection: Collect a random urine specimen and store it frozen at -20°C or lower until analysis.[1]

-

Normalization: Thaw urine samples and centrifuge to remove any particulate matter. Determine the creatinine concentration of each sample for normalization of the final results.

-

Internal Standard Spiking: To 1 mL of urine, add a known amount of this compound internal standard solution. The exact amount should be optimized based on the expected concentration range of endogenous acylglycines.

-

Acidification: Acidify the urine sample to approximately pH 1 by adding concentrated HCl.

-

Extraction:

-

Add 5 mL of ethyl acetate to the acidified urine sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

-

Evaporation: Evaporate the dried extract to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (not exceeding 40°C to prevent loss of volatile compounds).[2]

Derivatization

Acylglycines are not sufficiently volatile for direct GC-MS analysis and require a derivatization step to convert them into more volatile and thermally stable compounds.[3][4] Silylation is a common and effective derivatization technique for this purpose.

-

To the dried sample residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.

-

Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injection Volume: 1 µL, splitless injection

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Selected Ions for Monitoring (as TMS derivatives):

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Hexanoylglycine | To be determined empirically | To be determined empirically |

| This compound | To be determined empirically | To be determined empirically |

Note: The specific ions for monitoring will depend on the fragmentation pattern of the derivatized acylglycines. These should be determined by injecting a standard of the derivatized compound and examining its mass spectrum.

Data Presentation

Quantitative Data Summary

The following table summarizes typical method validation parameters for acylglycine analysis. While much of the recent literature focuses on LC-MS/MS, the principles of validation are transferable to GC-MS.

| Parameter | Typical Value | Analytical Technique |

| Linearity (R²) | > 0.99 | LC-MS/MS[5] |

| Limit of Detection (LOD) | 0.3 - 0.4 ng/mL | LC-MS/MS[6] |

| Limit of Quantification (LOQ) | 1 ng/mL | LC-MS/MS[6] |

| Precision (CV%) | < 10% | LC-MS/MS[5] |

| Accuracy/Recovery | 90.2 - 109.3% | LC-MS/MS[5] |

Note: These values are indicative and should be established for each specific laboratory method.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of acylglycines.

Signaling Pathway Diagram (Illustrative)

This diagram illustrates the general metabolic context of acylglycine formation.

Caption: Formation of acylglycines in metabolic disorders.

References

- 1. youtube.com [youtube.com]

- 2. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.cnr.it [iris.cnr.it]